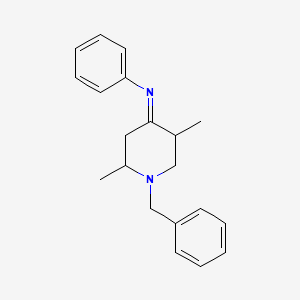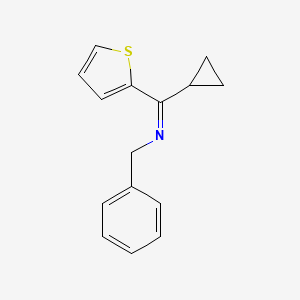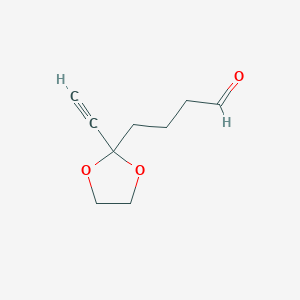![molecular formula C23H49NO4 B14296053 1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol CAS No. 120602-83-7](/img/structure/B14296053.png)
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol is a complex organic compound with a unique structure that combines a long alkyl chain with a hydrophilic amino alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of hexadecanol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in liposome formulations for drug delivery.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the hydrophilic amino alcohol group can form hydrogen bonds with polar head groups of lipids or proteins. This dual functionality enables the compound to modulate membrane fluidity, permeability, and protein function, making it useful in various biomedical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Hexadecyloxy)-2-propanol: Lacks the amino group, making it less versatile in biological applications.
1-(Hexadecyloxy)-3-aminopropan-2-ol: Similar structure but without the ethoxyethanol group, resulting in different solubility and interaction properties.
1-(Hexadecyloxy)-3-{[2-(2-methoxyethoxy)ethyl]amino}propan-2-ol: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological interactions.
Uniqueness
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol stands out due to its unique combination of hydrophobic and hydrophilic groups, allowing it to interact with both lipid and aqueous environments. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery systems and emulsification processes.
Propriétés
Numéro CAS |
120602-83-7 |
|---|---|
Formule moléculaire |
C23H49NO4 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
1-hexadecoxy-3-[2-(2-hydroxyethoxy)ethylamino]propan-2-ol |
InChI |
InChI=1S/C23H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-28-22-23(26)21-24-16-19-27-20-17-25/h23-26H,2-22H2,1H3 |
Clé InChI |
KYCFQKMPCDNELI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CNCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


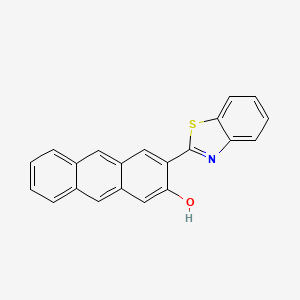
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
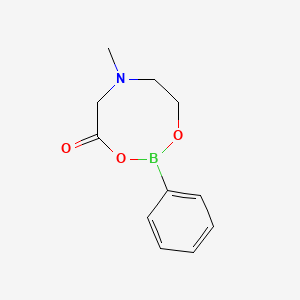

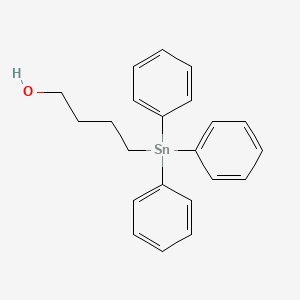
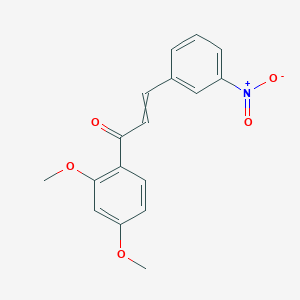
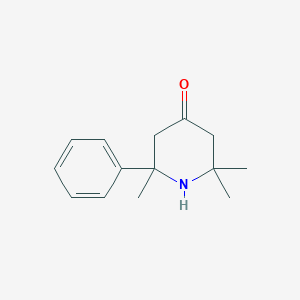
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)
